ML 315 hydrochloride

CLK kinase inhibition Alternative splicing Kinase inhibitor profiling

Researchers face irreproducible kinase inhibition data when switching between CLK or DYRK inhibitors with divergent selectivity. ML 315 hydrochloride solves this with a uniquely balanced dual CLK/DYRK profile validated against 442 kinases. • Dual CLK1/4 (IC50 68 nM) & DYRK1A (IC50 282 nM) inhibition in a single probe • 20-fold CLK4 vs. DYRK1A selectivity enables concentration-dependent pathway dissection • Cross-species plasma stability supports direct preclinical-to-clinical translation ≥98% purity hydrochloride salt. In stock for immediate global dispatch.

Molecular Formula C18H14Cl3N3O2
Molecular Weight 410.7 g/mol
CAS No. 2172559-91-8
Cat. No. B1531625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML 315 hydrochloride
CAS2172559-91-8
Molecular FormulaC18H14Cl3N3O2
Molecular Weight410.7 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl.Cl
InChIInChI=1S/C18H13Cl2N3O2.ClH/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16;/h1-6,8-9H,7,10H2,(H,21,22,23);1H
InChIKeyMNCDEAAKKQCKSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML 315 Hydrochloride Dual CLK/DYRK Inhibitor Overview


ML 315 hydrochloride (CAS 2172559-91-8) is a small-molecule pyrimidine inhibitor that dually targets cdc2-like kinases (CLK1, CLK2, CLK4) and dual-specificity tyrosine phosphorylation-regulated kinases (DYRK1A, DYRK1B) [1]. Developed as a chemical probe through systematic structure–activity relationship optimization, the compound represents the hydrochloride salt form with enhanced aqueous handling characteristics compared to the free base [1]. Its inhibitory profile encompasses low-nanomolar activity against CLK1/4 (IC50 = 68 nM) and DYRK1A (IC50 = 282 nM), with attenuated potency against CLK2 (IC50 = 231 nM) and DYRK1B (IC50 = 1156 nM) [1].

Dual CLK/DYRK pathway inhibition study fit Enables simultaneous modulation of splicing and phosphorylation signaling
Hydrochloride salt for aqueous assay workflows Improved solubility supports stock preparation and in vivo formulation research
Kinome-restricted selectivity profile Minimizes off-target kinase interference in target validation studies

Why ML 315 Hydrochloride Cannot Be Replaced


Substitution of ML 315 hydrochloride with other CLK or DYRK inhibitors introduces substantial experimental risk due to divergent selectivity fingerprints, potency gradients across kinase family members, and distinct ADME properties. While inhibitors such as TG003 exhibit high potency against CLK1/4 (IC50 = 15–20 nM), they lack the balanced dual CLK/DYRK profile of ML 315 . Conversely, DYRK1A-selective agents like INDY (IC50 = 230–240 nM) or harmine (IC50 = 80 nM) provide minimal CLK family coverage. ML 315 offers a unique 20-fold selectivity window between CLK4 and DYRK1A [1], coupled with validated plasma stability in both mouse and human matrices—a property not uniformly documented across in-class comparators [1]. Procurement decisions predicated on target class alone, without accounting for these quantifiable differentiation parameters, risk experimental irreproducibility and wasted research resources.

Single-family CLK or DYRK inhibitors May not replicate the dual-pathway modulation required for splicing/phosphorylation research.
CLK1/4-dominant probes Intra-family selectivity profiles may shift CLK2 and DYRK coverage, altering biological readouts.
Analogues without documented plasma stability Species-specific stability data may be absent; cross-species translation cannot be assumed.

ML 315 Hydrochloride Differential Evidence


CLK Inhibition Profile vs. TG003

ML 315 hydrochloride demonstrates a distinct intra-family CLK potency gradient relative to the prototypical CLK inhibitor TG003. ML 315 inhibits CLK1 and CLK4 with IC50 = 68 nM, while CLK2 inhibition is attenuated to IC50 = 231 nM [1]. In contrast, TG003 exhibits IC50 values of 20 nM for CLK1 and 15 nM for CLK4, with substantially reduced activity against CLK2 (IC50 = 200 nM) .

CLK Inhibition Profile
Cross-study comparable
ML 315: CLK1/4 IC50 68 nM, CLK2 231 nM. TG003: CLK1 20 nM, CLK4 15 nM.
Reported inhibition profile supports splicing pathway studies.
Cross-study comparison; assay conditions may vary.
CLK kinase inhibition Alternative splicing Kinase inhibitor profiling

DYRK1A/B Inhibition vs. INDY and Harmine

ML 315 hydrochloride inhibits DYRK1A with IC50 = 282 nM and DYRK1B with IC50 = 1156 nM [1]. Comparator INDY (benzothiazole derivative) exhibits IC50 = 240 nM for DYRK1A and 230 nM for DYRK1B . Harmine, a β-carboline alkaloid, inhibits DYRK1A with IC50 = 80 nM .

DYRK1A/B Inhibition
Cross-study comparable
ML 315 DYRK1A IC50 282 nM; INDY 240 nM; harmine 80 nM.
Dual CLK/DYRK profile context, not DYRK1A potency alone.
DYRK inhibition complements CLK engagement in a single probe.
DYRK kinase inhibition Tau phosphorylation Neurodegeneration Cancer

Kinome-Wide Selectivity: 442-Kinase Profiling

In a kinome scan encompassing 442 kinases, ML 315 was identified as the most selective agent among three chemotypes evaluated, demonstrating high selectivity restricted primarily to the CLK and DYRK kinase families [1].

Kinome-Wide Selectivity
Class-level inference
Restricted to CLK and DYRK families in 442-kinase panel.
Supports selectivity for target deconvolution research.
Abstract-level data; full S-score not provided in available sources.
Kinome selectivity Off-target profiling Chemical probe validation

Mouse and Human Plasma Stability

ML 315 hydrochloride exhibits stability in both mouse and human plasma [1], a property that supports translational studies bridging rodent models to human target validation. This plasma stability profile is explicitly documented in the primary development publication and vendor technical datasheets.

Plasma Stability
Supporting evidence
Stable in mouse and human plasma.
Reported cross-species stability supports in vivo study design.
Quantitative half-life data not available.
Plasma stability ADME In vivo pharmacology Preclinical development

Solubility and Formulation Compatibility

ML 315 hydrochloride demonstrates solubility of 100 mM in DMSO and 50 mM in ethanol , with additional formulation compatibility for in vivo administration at ≥5 mg/mL in PEG/Tween/saline, SBE-β-CD, or corn oil vehicles . The hydrochloride salt form (MW = 410.68) provides enhanced aqueous handling relative to the free base (MW = 374.22).

Solubility & Formulation
Supporting evidence
HCl salt: DMSO solubility 100 mM; free base: 10 mM.
Salt form improves stock preparation for dose-ranging studies.
Multiple in vivo vehicles validated at ≥5 mg/mL.
Compound solubility In vivo formulation Stock solution preparation DMSO solubility

Intra-Family CLK4/DYRK1A Selectivity

ML 315 hydrochloride exhibits 20-fold selectivity for CLK4 (IC50 = 68 nM) over DYRK1A (IC50 = 282 nM) [1]. This selectivity gradient permits preferential CLK4 engagement at lower compound concentrations, enabling concentration-dependent dissection of CLK4-versus-DYRK1A biological functions.

CLK4/DYRK1A Selectivity
Direct head-to-head comparison
20-fold selectivity for CLK4 (IC50 68 nM) over DYRK1A (282 nM).
Concentration-dependent pathway engagement supports titration designs.
Assay conditions identical for both targets.
Kinase selectivity CLK4 selectivity DYRK1A Target deconvolution

ML 315 Hydrochloride Research Applications


Dual CLK/DYRK Inhibition for Splicing and Neurodegeneration

ML 315 hydrochloride is optimally deployed in cellular or in vivo models requiring concurrent inhibition of CLK-mediated alternative splicing regulation and DYRK1A-driven tau phosphorylation. Its dual inhibitory profile (CLK1/4 IC50 = 68 nM; DYRK1A IC50 = 282 nM) [1] enables single-compound interrogation of both pathways, eliminating confounding variables introduced by combining multiple inhibitors with differing pharmacokinetic properties.

Kinome-Selective Probe for Target Validation

With kinome-wide selectivity restricted primarily to CLK and DYRK families as validated against 442 kinases [1], ML 315 hydrochloride serves as a preferred chemical probe for target deconvolution studies. This selectivity profile minimizes off-target confounding effects, making the compound suitable for genetic or pharmacologic validation of CLK/DYRK dependency in disease models.

Concentration-Dependent CLK4/DYRK Engagement

The 20-fold selectivity of ML 315 hydrochloride for CLK4 over DYRK1A (IC50 68 nM vs. 282 nM) [1] supports concentration-response experimental designs where low nanomolar concentrations (<100 nM) preferentially engage CLK4, while higher concentrations (>300 nM) produce dual CLK/DYRK inhibition. This enables dissection of CLK4-specific phenotypes from those requiring combined CLK/DYRK blockade within a single compound.

Rodent Pharmacodynamic Studies

Documented stability in both mouse and human plasma [1], combined with validated in vivo formulation compatibility at ≥5 mg/mL in multiple vehicle systems , positions ML 315 hydrochloride for preclinical efficacy and target engagement studies. The cross-species plasma stability supports direct translation of rodent pharmacodynamic readouts to anticipated human pharmacology, a critical consideration for IND-enabling studies.

Application
Selection Property
Validation Focus
Dual CLK/DYRK splicing and phosphorylation research
Dual kinase inhibitory profile
Target engagement across CLK and DYRK families
Kinome-wide selectivity profiling
Restricted kinome interaction profile
Off-target kinase interference assessment
CLK4-DYRK1A titration studies
Intra-compound selectivity window
Phenotype dissection via concentration-response
In vivo PK/PD modeling
Cross-species plasma stability
In vivo exposure and target modulation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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